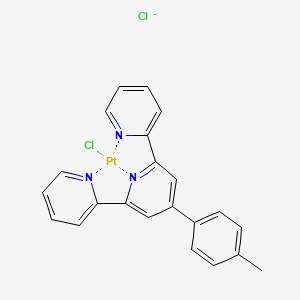

PT-ttpy

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of PT-ttpy involves the coordination of platinum with terpyridine ligands. The general synthetic route includes the reaction of platinum chloride with terpyridine in the presence of a base. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile

Chemical Reactions Analysis

PT-ttpy undergoes several types of chemical reactions, primarily involving its interaction with DNA structures. The compound is known to covalently bind to G-quadruplex structures in vitro and to telomeres in cellulo via its platinum moiety . This binding induces telomere dysfunction and DNA damage at specific loci. Common reagents used in these reactions include platinum chloride and terpyridine ligands. The major products formed from these reactions are the platinum-DNA adducts that result in telomere dysfunction and genomic DNA damage .

Scientific Research Applications

PT-ttpy has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a G-quadruplex ligand to study the structure and function of these unique DNA structures . In biology, this compound is employed to investigate telomere biology and the mechanisms of telomere dysfunction . In medicine, the compound shows promise as a potential therapeutic agent for cancer treatment due to its ability to induce telomere dysfunction and DNA damage in cancer cells . Additionally, this compound has industrial applications in the development of new materials and technologies that leverage its unique binding properties .

Mechanism of Action

The mechanism of action of PT-ttpy involves its binding to G-quadruplex structures in DNA. This binding is facilitated by the platinum moiety of the compound, which covalently attaches to the DNA. The binding of this compound to G-quadruplex structures induces the release of the shelterin protein TRF2 from telomeres, leading to the formation of DNA damage foci at telomeres and other chromosomal locations . This dual targeting efficiency on DNA results in telomere dysfunction and genomic DNA damage at specific loci .

Comparison with Similar Compounds

PT-ttpy is unique in its ability to bind to G-quadruplex structures and induce telomere dysfunction. Similar compounds include PT-tpy, a derivative without G-quadruplex affinity, and cisplatin, a well-known platinum-based chemotherapeutic agent . Unlike this compound, PT-tpy does not exhibit the same level of binding affinity for G-quadruplex structures and does not induce the same degree of telomere dysfunction . Cisplatin, while effective as a chemotherapeutic agent, does not specifically target G-quadruplex structures and has a different mechanism of action .

Properties

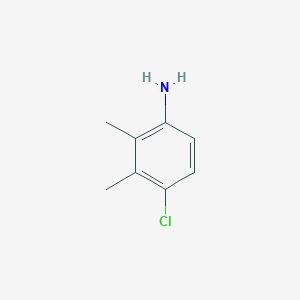

Molecular Formula |

C22H17Cl2N3Pt- |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

chloroplatinum;4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride |

InChI |

InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+1/p-2 |

InChI Key |

ARVAWSYKUVYZLC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)

![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)

![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)